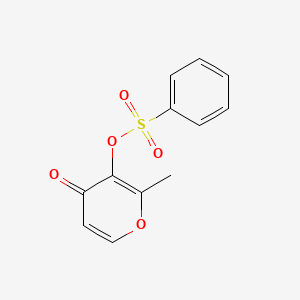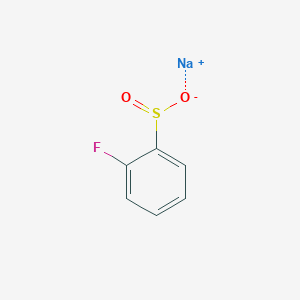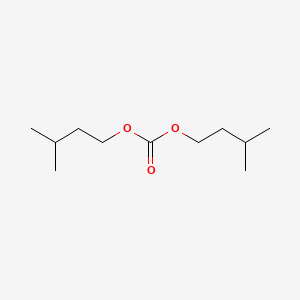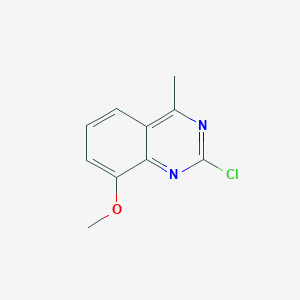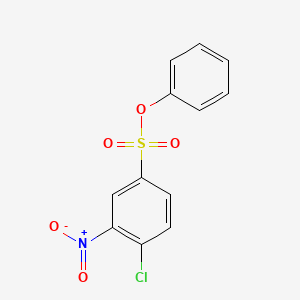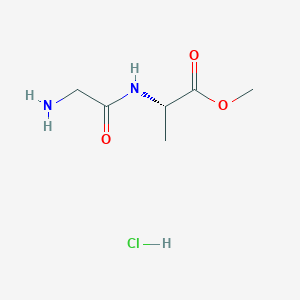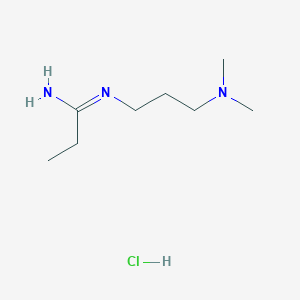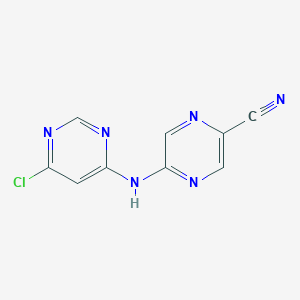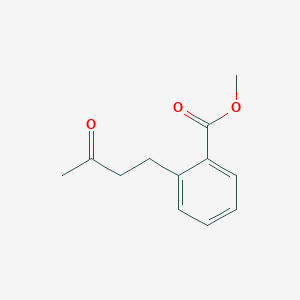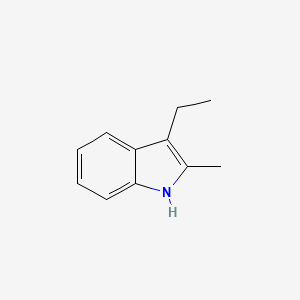
3-ethyl-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their aromatic properties and biological activities, making them important in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.
Bischler-Möhlau Indole Synthesis: This method involves the cyclization of α-bromoacetophenones with anilines in the presence of a base.
Industrial Production Methods: Industrially, indoles can be synthesized using catalytic hydrogenation of indole derivatives or through the use of metal catalysts in various cyclization reactions.
化学反应分析
Types of Reactions:
Oxidation: 3-ethyl-2-methyl-1H-indole can undergo oxidation reactions to form various oxidized products.
Substitution: Electrophilic substitution reactions are common for indoles due to their electron-rich nature.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction Products: Reduced derivatives such as 3-ethyl-2-methylindoline.
Substitution Products: Various substituted indoles depending on the reagents used.
科学研究应用
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals . Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties . Medicine: Indole-based compounds are used in the development of drugs for various diseases, including cancer and infectious diseases . Industry: Indoles are used in the production of dyes, pigments, and fragrances .
作用机制
The mechanism of action of 3-ethyl-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .
相似化合物的比较
2-methyl-1H-indole: Similar in structure but lacks the ethyl group at the 3-position.
3-methyl-1H-indole: Similar in structure but lacks the ethyl group at the 2-position.
1H-indole: The parent compound without any substituents.
Uniqueness: 3-ethyl-2-methyl-1H-indole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
属性
CAS 编号 |
35246-18-5 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC 名称 |
3-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |
InChI 键 |
UTFUFZSBOJRSGN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC2=CC=CC=C21)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[trans-4-(Ethylcarbamoyl)cyclohexyl]acetate](/img/structure/B8802927.png)

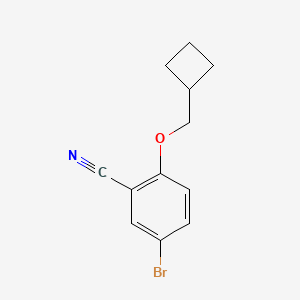
![4-[(4-Chloroanilino)methyl]phenol](/img/structure/B8802959.png)
